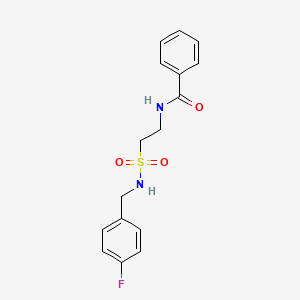

N-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)benzamide

CAS No.: 899758-83-9

Cat. No.: VC4739639

Molecular Formula: C16H17FN2O3S

Molecular Weight: 336.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899758-83-9 |

|---|---|

| Molecular Formula | C16H17FN2O3S |

| Molecular Weight | 336.38 |

| IUPAC Name | N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]benzamide |

| Standard InChI | InChI=1S/C16H17FN2O3S/c17-15-8-6-13(7-9-15)12-19-23(21,22)11-10-18-16(20)14-4-2-1-3-5-14/h1-9,19H,10-12H2,(H,18,20) |

| Standard InChI Key | BFDAJCWHCNRNQK-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)NCCS(=O)(=O)NCC2=CC=C(C=C2)F |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a benzamide group (C₆H₅CONH–) connected to an ethyl chain bearing a sulfamoyl group (–SO₂NH–), which is further substituted with a 4-fluorobenzyl unit. This arrangement confers unique electronic and steric properties, influencing its reactivity and interaction with biological targets.

Physicochemical Data

| Property | Value |

|---|---|

| IUPAC Name | N-(2-(N-(4-Fluorobenzyl)sulfamoyl)ethyl)benzamide |

| Molecular Formula | C₁₆H₁₆FN₃O₃S |

| Molecular Weight | 349.38 g/mol |

| Key Functional Groups | Benzamide, sulfamoyl, fluorobenzyl |

Derived from structural analysis and comparisons to analogous compounds .

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-(2-(N-(4-fluorobenzyl)sulfamoyl)ethyl)benzamide involves multi-step organic reactions:

-

Formation of the Sulfamoyl Ethyl Backbone: Reaction of ethylenediamine with sulfonyl chloride derivatives under basic conditions yields the sulfamoyl-ethyl intermediate .

-

Benzamide Coupling: The intermediate is acylated with benzoyl chloride or activated benzoic acid derivatives to introduce the benzamide group.

-

4-Fluorobenzyl Substitution: Nucleophilic substitution or reductive amination attaches the 4-fluorobenzyl moiety to the sulfamoyl nitrogen .

Industrial-Scale Considerations

Industrial production prioritizes:

-

Flow Chemistry: Enhances safety and efficiency for exothermic sulfonylation steps .

-

Catalytic Optimization: Palladium-based catalysts improve yields in coupling reactions.

Biological Activity and Mechanisms

Enzyme Inhibition

The sulfamoyl moiety is a known pharmacophore in carbonic anhydrase inhibitors. Molecular docking studies suggest potential binding to the enzyme’s active site, though specificity remains unconfirmed .

Comparative Analysis with Analogous Compounds

Structural Modifications and Activity

-

N-(2-(N-Benzylsulfamoyl)ethyl)benzamide: Lacks the fluorine substituent, reducing electron-withdrawing effects and altering bioavailability.

-

N-(2-(N-(4-Chlorobenzyl)sulfamoyl)ethyl)benzamide: Chlorine’s larger atomic radius may enhance hydrophobic interactions but increase toxicity risks.

Pharmacokinetic Profiling

The 4-fluorobenzyl group enhances metabolic stability compared to non-halogenated analogs, as fluorine resists oxidative degradation.

Applications in Drug Discovery

Lead Optimization Strategies

-

Fragment-Based Design: Modifying the ethyl spacer length to balance rigidity and solubility.

-

Bioisosteric Replacement: Replacing the sulfamoyl group with phosphonamidate to explore alternative binding modes.

Future Directions and Challenges

Targeted Delivery Systems

Encapsulation in lipid nanoparticles could improve bioavailability and reduce off-target effects.

Computational Modeling

Machine learning models predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties are critical for prioritizing synthetic targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume